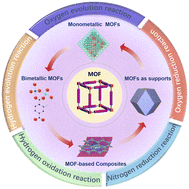Recent progress in metal–organic frameworks (MOFs) for electrocatalysis
Industrial Chemistry & Materials Pub Date: 2023-01-24 DOI: 10.1039/D2IM00063F
Abstract
Electrocatalytic technology opens a new path to solve the existing problems in fossil fuel consumption and environmental pollution as well as efficient energy use. Metal–organic frameworks (MOFs), a class of crystalline porous materials with high specific surface area, high porosity and customizable structures, have emerged as promising electrocatalysts. However, their inherently low electrical conductivity and stability greatly hinder their further applications. Therefore, strategies such as synthesizing two-dimensional conductive MOFs, designing unsaturated metal sites, and building MOF nanoarrays have been developed to enhance the conductivity and catalytic reaction transfer rates of MOFs, accompanied by the rational designs of MOFs for improving their stability. In this review, the applications of MOF-based electrocatalysts in the hydrogen evolution reaction (HER), hydrogen oxidation reaction (HOR), oxygen evolution reaction (OER), oxygen reduction reaction (ORR) and nitrogen reduction reaction (NRR) are presented in detail with the classification of monometallic MOFs, bimetallic MOFs, MOF-based composites and MOFs as supports. In addition, the relationship between the structure and performance is discussed through DFT calculations used in related work. Finally, future challenges and application prospects of MOFs in electrocatalysis are highlighted.
Keywords: Metal–organic frameworks; Electrocatalyst; Catalytic performance; Catalysis; Energy conversion.


Recommended Literature
- [1] Polymerization of 1-chloro-2-phenylacetylene derivatives by using a Brookhart-type catalyst†
- [2] N-Glycosylated Ganoderma lucidum immunomodulatory protein improved anti-inflammatory activity via inhibition of the p38 MAPK pathway†
- [3] Molecular characteristics of collagen extracted from the starry triggerfish skin and its potential in the development of biodegradable packaging film†
- [4] Enhanced hydrogen evolution reaction performance of anatase–rutile TiO2 heterojunction via charge transfer from rutile to anatase†
- [5] Front cover
- [6] Rapid casein quantification in milk powder with aggregation induced emission character of tetraphenylethene derivative†
- [7] Red-light activated photoCORMs of Mn(i) species bearing electron deficient 2,2′-azopyridines†
- [8] Synergistic effect of N-doped layered double hydroxide derived NiZnAl oxides in CO2 electroreduction†
- [9] Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions†
- [10] Selective growth of Ag3PO4 submicro-cubes on Ag nanowires to fabricate necklace-like heterostructures for photocatalytic applications†
Journal Name:Industrial Chemistry & Materials
Research Products
-
CAS no.: 16742-48-6
-
CAS no.: 11016-71-0









